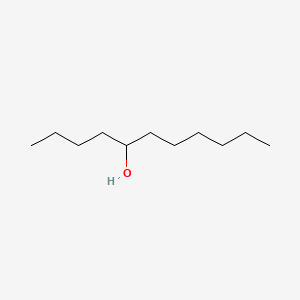

5-Undecanol

描述

Contextualization within Branched-Chain Higher Alcohol Chemistry

Higher alcohols, which are alcohols with six or more carbon atoms, are broadly categorized into linear and branched-chain structures. While 5-undecanol is a linear alcohol, its study is integral to understanding the broader field of branched-chain higher alcohols (BCHAs). BCHAs, such as isobutanol and isoamyl alcohol, are noted for their significant industrial applications. britannica.com They often exhibit advantageous properties when compared to their straight-chain counterparts, including higher energy density and lower hygroscopicity, making them suitable as fuel additives. nih.gov

Branched-chain alcohols generally have lower boiling points than their linear isomers of the same molecular weight due to weaker intermolecular dispersion forces. jove.com However, branching can increase solubility in certain solvents. jove.com The derivatives of branched alcohols, such as those used in surfactants, also show superior wetting power. exxonmobilchemical.com The study of this compound, with its defined hydroxyl group position, provides a clear reference point for quantifying the effects of branching on these physicochemical properties.

Significance of Hydroxyl Group Positionality in C11 Alcohol Isomers

The undecanols (C11H24O) exist as numerous structural isomers, with the position of the hydroxyl (-OH) group being a key determinant of their physical and chemical properties. msu.edu this compound is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. nih.gov This is in contrast to primary alcohols like 1-undecanol (B7770649), where the -OH group is at a terminal carbon, or tertiary alcohols.

The position of the hydroxyl group significantly influences properties such as boiling point and solubility. Generally, moving the hydroxyl group towards the center of the carbon chain, as in this compound compared to 1-undecanol, can lead to a slight decrease in boiling point. This is because the more centrally located hydroxyl group can be sterically hindered, reducing the effectiveness of intermolecular hydrogen bonding. jove.com Furthermore, the position of the hydroxyl group affects the polarity of the molecule; a more centrally located -OH group can result in a less polar molecule, thereby affecting its solubility in polar and non-polar solvents. nih.gov Studies on decanol (B1663958) isomers have shown that as the hydroxyl group moves from the end to the center of the molecule, the resulting products of atmospheric oxidation and their tendency to form secondary organic aerosols decrease. nsf.gov

The reactivity of the alcohol is also dictated by the hydroxyl position. For instance, the oxidation of a secondary alcohol like this compound yields a ketone (5-undecanone), whereas the oxidation of a primary alcohol like 1-undecanol initially forms an aldehyde (undecanal) and can be further oxidized to a carboxylic acid. organic-chemistry.org

Historical Development of Research on Undecanols

Research into long-chain alcohols dates back to the 19th century. One of the earliest systematic investigations into the biological effects of alcohols was conducted by Benjamin Ward Richardson in 1869. His work led to what was known as "Richardson's law," which stated that the acute toxicity of straight-chain monohydroxy alcohols is directly proportional to the carbon chain length. pnas.orgresearchgate.net This foundational research laid the groundwork for understanding the physiological effects of higher alcohols like the undecanols.

The synthesis of various alcohol types became more refined over time. The Bouveault-Blanc reduction, developed in the early 20th century, provided a method for reducing esters to primary alcohols using sodium and an absolute ethanol (B145695). Later, the development of Grignard reagents offered a versatile method for producing primary, secondary, and tertiary alcohols. byjus.comorganicchemistrytutor.com Specifically, a secondary alcohol like this compound can be synthesized via the reaction of a Grignard reagent with an aldehyde. organicchemistrytutor.com

In more recent history, research on undecanols and other long-chain alcohols has been driven by their industrial applications and their presence in nature. For example, long-chain alcohols have been identified as components of pheromone mixtures in various insect species, leading to research into their synthesis and biological activity. frontiersin.org The advancement of analytical techniques, such as gas chromatography and mass spectrometry, has been crucial in identifying and quantifying undecanol (B1663989) isomers in complex mixtures. nist.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H24O | nih.govnist.gov |

| Molecular Weight | 172.31 g/mol | nih.gov |

| Appearance | Colorless liquid | |

| Boiling Point | 228-230 °C at 760 mmHg | |

| Melting Point | -4 °C | |

| Density | 0.830 g/mL |

Comparison of Undecanol Isomers

| Compound | IUPAC Name | CAS Number | Type | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Undecanol | undecan-1-ol | 112-42-5 | Primary | 243 |

| 2-Undecanol | undecan-2-ol | 1653-30-1 | Secondary | 228-233 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFOZHPCKQPZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871383 | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37493-70-2 | |

| Record name | 5-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Undecanol

Stereoselective Synthesis Approaches to Undecanols

Stereoselective synthesis is paramount for producing single enantiomers of chiral molecules like 5-undecanol. Such methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high selectivity.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. numberanalytics.com

One prominent strategy is the asymmetric reduction of the corresponding prochiral ketone, 5-undecanone (B1585441). This can be achieved through chemo-enzymatic processes that combine chemical catalysis with highly selective biocatalysis. rsc.orgacs.org For instance, alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. rsc.org The choice of ADH, such as those derived from Rhodococcus ruber or Lactobacillus kefir, determines whether the (R) or (S) enantiomer of the alcohol is produced. rsc.org

Another approach involves the catalytic enantioselective addition of organometallic reagents to aldehydes. For the synthesis of analogous secondary alcohols, chiral catalysts like N-di-n-butylnorephedrine (DBNE) have been used to catalyze the addition of dialkylzinc reagents to aldehydes, yielding secondary alcohols with high enantiomeric excess. scribd.com By selecting the appropriate enantiomer of the DBNE catalyst, either the (R) or (S) product can be synthesized predictably. scribd.com

| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Prochiral Ketone + H₂ source | (S)-Chiral Alcohol | >99% | rsc.org |

| Alcohol Dehydrogenase (ADH) from Lactobacillus kefir | Prochiral Ketone + H₂ source | (R)-Chiral Alcohol | >99% | rsc.org |

| (1R,2S)-N-di-n-butylnorephedrine (DBNE) | Hexanal (B45976) + Diethylzinc | (S)-3-Undecanol | 93% | scribd.com |

| (1S,2R)-N-di-n-butylnorephedrine (DBNE) | Hexanal + Diethylzinc | (R)-3-Undecanol | 93% | scribd.com |

Chiral Auxiliary Strategies for Undecanol (B1663989) Isomer Control

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is a powerful tool for controlling the formation of specific isomers. researchgate.net

For the synthesis of a chiral alcohol like this compound, a precursor molecule could be attached to a chiral auxiliary, such as one derived from Evans oxazolidinones or pseudoephedrine. wikipedia.orgsigmaaldrich.com For example, an acyl derivative of an oxazolidinone can undergo a diastereoselective alkylation or aldol (B89426) reaction. researchgate.net The steric hindrance provided by the auxiliary directs the incoming reagent to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center. wikipedia.org Subsequent cleavage of the auxiliary, often by hydrolysis or reduction, releases the chiral product. researchgate.net

The key advantage of this method is the high degree of stereocontrol and the predictability of the outcome. By changing the auxiliary or the reaction conditions, it is often possible to synthesize either enantiomer of the target molecule from the same starting material. researchgate.net

General Scheme for Chiral Auxiliary Use:

Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, reduction) where the auxiliary directs the formation of one diastereomer over the other.

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound, and the auxiliary can often be recovered for reuse. wikipedia.org

Enantiomeric Excess Determination in Stereospecific this compound Synthesis

Determining the enantiomeric excess (ee) is critical to evaluating the success of a stereospecific synthesis. The ee quantifies the purity of one enantiomer in a mixture. Several analytical techniques are employed for this purpose.

For a relatively volatile compound like this compound, gas chromatography (GC) using a chiral stationary phase is a highly effective method. scielo.brdiva-portal.org The enantiomers interact differently with the chiral environment of the GC column, resulting in different retention times and allowing for their separation and quantification. scielo.br The relative peak areas in the chromatogram are used to calculate the enantiomeric excess. scielo.br GC coupled with mass spectrometry (GC-MS) can be used to confirm the identity of the separated compounds. nih.gov

High-performance liquid chromatography (HPLC) on a chiral column is another powerful technique for separating enantiomers. diva-portal.org Similar to chiral GC, the differential interaction between the enantiomers and the chiral stationary phase allows for their separation.

Another method involves derivatization of the alcohol with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. diva-portal.org These diastereomers have distinct physical properties and can be distinguished and quantified using non-chiral methods like nuclear magnetic resonance (NMR) spectroscopy or standard chromatography. diva-portal.orgresearchgate.net

| Analytical Method | Principle | Application to this compound | Reference |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Direct analysis of enantiomeric purity due to the volatility of the alcohol. | scielo.brdiva-portal.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Effective for separation and quantification. | diva-portal.org |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Formation of diastereomeric esters (e.g., Mosher's esters) allows for ee determination by ¹H or ¹⁹F NMR. | diva-portal.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of sustainable feedstocks, environmentally benign solvents, and catalytic rather than stoichiometric reagents.

Biocatalytic Routes for Alcohol Production (e.g., from microbial oxidation of precursor compounds)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. researchgate.netmdpi.com

One established biocatalytic route for producing long-chain alcohols is the microbial oxidation of precursor compounds. For instance, research has shown that certain bacteria, such as strains of Pseudomonas, can degrade methyl ketones like 2-tridecanone (B165437) into smaller molecules, including 1-undecanol (B7770649). termedia.pl While this specific example yields a primary alcohol, similar subterminal oxidation mechanisms could potentially be engineered or discovered for the production of secondary alcohols like this compound from suitable precursors.

A more direct and widely used biocatalytic method for producing enantiomerically pure secondary alcohols is the kinetic resolution of a racemic mixture using lipases. nih.govunits.itresearchgate.net In this process, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. units.it For example, Candida antarctica lipase B (CALB) is a versatile biocatalyst used for the resolution of various secondary alcohols. rsc.org The acylated ester and the unreacted alcohol can then be easily separated. This chemo-enzymatic approach is highly efficient for producing optically active alcohols. rsc.orgbenthamdirect.comsioc-journal.cn

Sustainable Catalyst Development for Selective Reduction and Formation

Developing sustainable catalysts that are efficient, recyclable, and non-toxic is a key goal of green chemistry. For the synthesis of this compound, this primarily involves the reduction of 5-undecanone or the hydroformylation of decene isomers followed by hydrogenation.

For the reduction of ketones, catalysts based on non-noble metals like copper are being developed as sustainable alternatives to precious metal catalysts. organic-chemistry.org Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive because they can be easily recovered by filtration and reused. tandfonline.comrsc.org For instance, nanocrystalline titanium dioxide (TiO₂) has been investigated as a reusable heterogeneous catalyst for the oxidation of secondary alcohols, and similar principles apply to developing catalysts for the reverse reduction reaction. tandfonline.com

The synthesis of undecanols can also be achieved via the hydroformylation of C10 alkenes (decenes) to produce C11 aldehydes (undecanals), which are subsequently hydrogenated to undecanols. google.comgoogle.comjustia.com Sustainable approaches to this industrial process focus on rhodium or cobalt catalysts that can be recycled, for example, by using fluorous biphase systems or other advanced separation techniques like organic solvent nanofiltration. epdf.pubcore.ac.uk This minimizes the loss of expensive and potentially toxic heavy metals into waste streams. epdf.pub

| Sustainable Approach | Reaction | Catalyst Example | Green Advantage | Reference |

| Heterogeneous Catalysis | Ketone Reduction | Copper-based catalysts | Use of non-noble, less toxic metals. | organic-chemistry.org |

| Recyclable Homogeneous Catalysis | Alkene Hydroformylation | Rhodium or Cobalt complexes in fluorous systems | Catalyst is easily separated and reused, minimizing waste. | epdf.pubcore.ac.uk |

| Biocatalysis (Kinetic Resolution) | Racemic Alcohol Acylation | Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions, biodegradable catalyst. | units.itrsc.org |

Solvent-Free or Low-Environmental-Impact Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, with a particular focus on minimizing solvent use. unitus.itresearchgate.net For the synthesis of this compound, several low-impact strategies can be employed, primarily by adapting existing reactions to solvent-free conditions or utilizing biocatalysis.

One promising approach is the catalytic transfer hydrogenation (CTH) of the corresponding ketone, undecan-5-one, in the vapor phase using a heterogeneous catalyst. researchgate.net This method avoids the need for organic solvents as the reaction medium. Studies on various acyclic ketones have demonstrated the efficacy of metal oxide catalysts, such as magnesium oxide, in facilitating hydrogen transfer from a donor like 2-propanol to the ketone, yielding the secondary alcohol. researchgate.net

Biocatalysis represents a frontier in green synthesis, offering high selectivity under mild, aqueous conditions. mdpi.com The reduction of undecan-5-one to this compound can be achieved using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). mdpi.com These enzymes, often employed as isolated biocatalysts or within whole-cell systems, can exhibit high enantioselectivity, producing specific stereoisomers of the alcohol. mdpi.com Furthermore, biocatalytic cascades can be designed where a Baeyer-Villiger monooxygenase (BVMO) could be involved in a pathway that ultimately leads to the target alcohol, utilizing molecular oxygen as a green oxidant. mdpi.comacs.org The use of 1-undecanol, a related long-chain alcohol, has been noted as a non-toxic and environmentally benign solvent in certain microextraction applications, suggesting that the product itself or similar fatty alcohols could potentially serve as the reaction medium in some solvent-less designs. researchgate.netmdpi.com

| Method | Catalyst/System | Conditions | Environmental Advantage |

| Catalytic Transfer Hydrogenation | Magnesium Oxide (MgO) | Vapor phase, with hydrogen donor (e.g., 2-propanol) | Solvent-free operation, avoids hazardous solvents. researchgate.net |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Aqueous buffer, mild temperature and pH | High selectivity, uses water as solvent, biodegradable catalyst. mdpi.com |

| Whole-Cell Biotransformation | Engineered S. cerevisiae or E. coli | Aqueous medium, glucose feed | Consolidates multiple reaction steps, reduces downstream processing. nih.gov |

| Biocatalytic Oxidation-Transamination | Long-chain alcohol oxidase & ω-transaminase | Aqueous buffer, O2 pressure | Can produce amino-alcohols from diols, showcasing functional group tolerance. d-nb.info |

Novel Chemical Synthesis Pathways

Regioselective Reduction of Ester Precursors to Undecanols

The reduction of esters is a fundamental transformation for producing alcohols. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, achieving regioselective reduction to a specific secondary alcohol like this compound from an ester precursor is a significant challenge that requires sophisticated catalytic systems.

Recent advances in catalysis have shown that transition metals can be harnessed for the selective hydrogenation of esters. For instance, manganese-based catalysts have been developed for the hydrogenation of various aliphatic esters to their corresponding alcohols. researchgate.net In a study using a bis(N-heterocyclic carbene) manganese(I) complex, the hydrogenation of an undecylenic acid ester derivative resulted in the formation of 1-undecanol. researchgate.net While this specific example yielded a primary alcohol, the principle demonstrates that tuning the catalyst and reaction conditions could potentially influence the regioselectivity of reduction for appropriately substituted ester precursors, directing hydrogenation to a specific internal position.

Another powerful technique for achieving regioselective functionalization is hydroboration. The hydroboration of unsaturated fatty acid methyl esters, followed by oxidation, can yield hydroxy esters. eujournal.org The reaction of methyl undec-10-enoate (B1210307) with borane (B79455) dimethyl sulfide (B99878) (BMS) is highly regioselective, leading to the terminal alcohol after oxidation. eujournal.org To synthesize an internal alcohol like this compound via this route, one would need to start with an unsaturated ester where the double bond is located at the C5 position (e.g., methyl undec-5-enoate). The anti-Markovnikov addition of a borane reagent across the double bond would place the boron atom at the C6 position, which upon oxidative workup would yield 6-undecanol. Achieving this compound would require a complementary, regioselective Markovnikov hydroboration or an alternative strategy.

| Precursor Type | Reagent/Catalyst | Product(s) | Key Finding |

| Aliphatic Ester | Bis(NHC)Manganese(I) complex, H₂ | Primary Alcohol (e.g., 1-undecanol) | Demonstrates catalytic ester hydrogenation under relatively mild conditions. researchgate.net |

| Unsaturated Ester (e.g., Methyl undec-10-enoate) | Borane Dimethyl Sulfide (BMS), then H₂O₂/NaOH | Terminal Hydroxy Acid or Diol | Stoichiometry and reaction conditions determine the extent of reduction and regioselectivity. eujournal.org |

| Saturated Ester (e.g., Ethyl undecanoate) | Sodium in anhydrous toluene/ethanol (B145695) | Primary Alcohol (1-Undecanol) | A classic, though less selective, method for ester reduction. chemicalbook.com |

Grignard Reaction Applications in Undecanol Scaffold Construction

The Grignard reaction is a robust and versatile method for C-C bond formation and is highly applicable to the construction of specific alcohol isomers. The synthesis of this compound can be readily designed using this approach by choosing the appropriate aldehyde and Grignard reagent.

There are two primary Grignard routes to synthesize the this compound scaffold:

Route A: Reaction of hexanal (a six-carbon aldehyde) with pentylmagnesium bromide (a five-carbon Grignard reagent).

Route B: Reaction of valeraldehyde (B50692) (a five-carbon aldehyde) with hexylmagnesium bromide (a six-carbon Grignard reagent).

Both pathways, upon aqueous workup, will yield the target secondary alcohol, this compound. This contrasts with the synthesis of the primary alcohol isomer, 1-undecanol, which can be prepared via the Grignard reaction of nonyl magnesium bromide with ethylene (B1197577) oxide or formaldehyde. chemicalbook.comatamanchemicals.com The flexibility of the Grignard reaction allows for the precise placement of the hydroxyl group along the carbon chain by simply changing the combination of the carbonyl compound and the organomagnesium halide.

| Target Alcohol | Carbonyl Compound | Grignard Reagent | Rationale |

| This compound | Hexanal (C6) | Pentylmagnesium Bromide (C5) | Forms a C-C bond between the carbonyl carbon of hexanal and the carbanion of the pentyl group. |

| This compound | Valeraldehyde (C5) | Hexylmagnesium Bromide (C6) | Forms a C-C bond between the carbonyl carbon of valeraldehyde and the carbanion of the hexyl group. |

| 1-Undecanol | Ethylene Oxide (C2) | Nonylmagnesium Bromide (C9) | Ring-opening of the epoxide by the Grignard reagent adds a nine-carbon chain. chemicalbook.comatamanchemicals.com |

| 2-Undecanol | Decanal (C10) | Methylmagnesium Iodide (C1) | Addition of a methyl group to the C10 aldehyde. |

Advanced Functional Group Interconversions for Branched Alcohol Formation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com The formation of a branched (secondary) alcohol like this compound is often accomplished by the reduction of the corresponding ketone, undecan-5-one. slideshare.net This ketone-to-alcohol transformation is one of the most reliable and widely used FGIs.

The reduction of undecan-5-one can be carried out using a variety of reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups in the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent, also effective for ketone reduction, but it will also reduce other functional groups like esters and carboxylic acids.

Catalytic Hydrogenation involves reacting the ketone with hydrogen gas (H₂) over a metal catalyst such as Nickel, Palladium, or Platinum. google.com This method is often used in industrial-scale production and is considered a green chemistry approach, especially if the catalyst is recyclable.

Beyond ketone reduction, other FGIs can be strategically employed. For instance, a 5-haloundecane (e.g., 5-bromoundecane) could be converted to this compound through a nucleophilic substitution reaction (Sₙ2 or Sₙ1) using a hydroxide (B78521) source. The conversion of an alcohol to an alkyl halide is a key step that activates the molecule for subsequent nucleophilic attack. masterorganicchemistry.com

| Starting Functional Group | Target Functional Group | Reagent(s) | Reaction Type |

| Ketone (Undecan-5-one) | Secondary Alcohol (this compound) | NaBH₄ or LiAlH₄ | Reduction |

| Ketone (Undecan-5-one) | Secondary Alcohol (this compound) | H₂ / Ni, Pd, or Pt | Catalytic Hydrogenation google.com |

| Alkene (Undec-4-ene or Undec-5-ene) | Secondary Alcohol (this compound) | 1. BH₃·THF 2. H₂O₂, NaOH | Hydroboration-Oxidation |

| Alkyl Halide (5-Bromoundecane) | Secondary Alcohol (this compound) | NaOH or H₂O | Nucleophilic Substitution solubilityofthings.com |

Chemical Reactivity and Transformative Derivatization of 5 Undecanol

Oxidation Reactions of Secondary Alcohols

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary product. This process involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom attached to the carbon bearing the hydroxyl group.

The selective oxidation of 5-undecanol yields 5-undecanone (B1585441). This transformation is a crucial step in the synthesis of various organic intermediates. Unlike primary alcohols, which can be oxidized first to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols like this compound typically stops at the ketone stage. This is because further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires significantly more energy.

A variety of oxidizing agents can be employed for this conversion. Historically, chromium-based reagents such as pyridinium chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) acidified with sulfuric acid have been used. nih.gov However, due to the toxicity of chromium compounds, more environmentally benign and selective methods are now preferred. mdpi.com These include methods based on activated dimethyl sulfoxide (DMSO), such as the Swern and Moffatt oxidations, and reactions using hypervalent iodine compounds like the Dess-Martin periodinane. nih.gov

Modern synthetic chemistry emphasizes the use of catalytic systems for oxidation reactions to enhance efficiency and reduce waste. These systems utilize a catalytic amount of an active oxidant that is continuously regenerated in situ by a stoichiometric, terminal oxidant (often molecular oxygen or a bleach like sodium hypochlorite). mdpi.com

A prominent example is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. researchgate.netorganic-chemistry.org While TEMPO is highly effective for the selective oxidation of primary alcohols to aldehydes (e.g., 1-undecanol (B7770649) to undecanal), it is also capable of oxidizing secondary alcohols to ketones. researchgate.netorganic-chemistry.orgsyrris.com The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which then oxidizes the alcohol, regenerating the hydroxylamine form of TEMPO. A co-oxidant, such as sodium hypochlorite (NaOCl), then reoxidizes the hydroxylamine back to TEMPO to continue the cycle. researchgate.netacs.org

Various metal-based catalytic systems have also been developed for the aerobic oxidation of secondary alcohols. These include catalysts based on copper, palladium, ruthenium, and vanadium. nih.govorganic-chemistry.orgrsc.org For instance, a system comprising PdCl₂ and sodium acetate (B1210297) (NaOAc) can catalyze the homogeneous oxidation of secondary alcohols to ketones using molecular oxygen at room temperature. rsc.org Similarly, copper(I) catalysts in combination with oxidants like di-tert-butyldiaziridinone can efficiently oxidize a wide range of secondary alcohols to their corresponding ketones under mild, neutral conditions. nih.gov

| Catalyst System | Primary Oxidant | Key Features | Reference |

|---|---|---|---|

| TEMPO/NaOCl | Sodium Hypochlorite | Highly efficient for primary and secondary alcohols; often used in biphasic systems. | researchgate.netacs.org |

| TEMPO/CuCl | Molecular Oxygen (Air) | Aerobic oxidation; can be performed in ionic liquids. | organic-chemistry.orgorganic-chemistry.org |

| PdCl₂/NaOAc | Molecular Oxygen (Air) | Homogeneous catalysis under mild conditions (room temp, 1 atm O₂). | rsc.org |

| CuBr/Diaziridinone | Di-tert-butyldiaziridinone | Proceeds under neutral conditions, compatible with sensitive functional groups. | nih.gov |

| V₂O₅ | Molecular Oxygen (Air) | Allows for chemoselective oxidation of secondary alcohols in the presence of primary ones. | organic-chemistry.org |

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound can be readily converted into other functional groups, such as esters, ethers, and alkyl halides, opening avenues for the synthesis of a wide array of derivatives.

Esterification is the process of forming an ester from an alcohol and a carboxylic acid. The most common method is the Fischer esterification, which involves heating the alcohol (this compound) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This is a condensation reaction where a molecule of water is eliminated. youtube.com For example, the reaction of this compound with acetic acid would yield 5-undecyl acetate. The reaction is reversible, and yields can be improved by removing water as it is formed.

Etherification involves the conversion of the alcohol into an ether. One common laboratory method is the Williamson ether synthesis, which is a two-step process. First, the alcohol is deprotonated with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to form the ether. Alternatively, acid-catalyzed etherification can occur, particularly with an excess of a primary alcohol, though this can be less selective and prone to side reactions for secondary alcohols like this compound.

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into an alkyl halide.

For converting secondary alcohols like this compound to alkyl chlorides and bromides, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are frequently used, respectively. libretexts.org These reagents are often preferred over hydrogen halides (HX) for primary and secondary alcohols because they avoid the harsh acidic conditions and potential carbocation rearrangements associated with HX reactions. libretexts.org The reaction with SOCl₂ or PBr₃ typically proceeds via an S_N2 mechanism, which results in an inversion of stereochemistry at the chiral center. chemistrysteps.comlibretexts.org

| Target Halide | Reagent | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Chloride | Thionyl Chloride (SOCl₂) | S_N2 | Byproducts (SO₂ and HCl) are gases, simplifying purification. | libretexts.orglibretexts.org |

| Alkyl Bromide | Phosphorus Tribromide (PBr₃) | S_N2 | Effective for primary and secondary alcohols. | libretexts.orgchemistrysteps.com |

| Alkyl Halide (Cl, Br, I) | Hydrogen Halide (HX) | S_N1 | Reactivity order: HI > HBr > HCl. Prone to carbocation rearrangements. | libretexts.orgchemistrysteps.com |

Once formed, the resulting 5-undecyl halide is an excellent substrate for a wide range of S_N2 reactions. The halide can be displaced by various nucleophiles to introduce new functional groups. nih.gov For example, reaction with sodium cyanide introduces a nitrile group, reaction with sodium azide yields an azide, and reaction with ammonia or amines leads to the formation of substituted amines. chemrxiv.orgresearchgate.net

Chemical derivatization is often employed to modify an analyte to make it more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography/capillary electrophoresis (LC/CE).

Silylation for GC-MS: Gas chromatography requires analytes to be volatile and thermally stable. phenomenex.com Alcohols, especially those with higher molecular weights like this compound, can have relatively low volatility and may interact unfavorably with the GC column due to their polar hydroxyl group. glsciences.com Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. phenomenex.com This is typically achieved by reacting the alcohol with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netyoutube.com The resulting TMS ether is more volatile, less polar, and more thermally stable, leading to improved chromatographic peak shape and detection in GC-MS analysis. phenomenex.com

Acylation for LC/CE: For analysis by liquid chromatography (LC) or capillary electrophoresis (CE), derivatization is often used to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to enhance detection by UV-Vis or fluorescence detectors. researchgate.net Acylation, the reaction of the alcohol's hydroxyl group with an acylating agent (e.g., an acyl chloride or anhydride), can be used for this purpose. osti.gov By choosing an acylating agent that contains a chromophore, the resulting ester derivative of this compound can be detected with high sensitivity. nih.gov For CE, derivatization can be used to introduce a charge into the neutral alcohol molecule, which is necessary for its migration and separation in an electric field. researchgate.net

| Technique | Derivatization Method | Typical Reagent | Purpose | Reference |

|---|---|---|---|---|

| GC-MS | Silylation | MSTFA, BSTFA | Increases volatility and thermal stability; reduces polarity. | phenomenex.comresearchgate.netyoutube.com |

| LC (UV-Vis/Fluorescence) | Acylation | Acyl chlorides or anhydrides containing a chromophore/fluorophore | Attaches a detectable tag to enhance sensitivity. | researchgate.netnih.gov |

| CE | Acylation/Other | Reagents that introduce an ionic group | Introduces a charge for electrophoretic mobility. | researchgate.net |

This compound as a Precursor in Complex Organic Synthesis

As a secondary fatty alcohol, this compound possesses a hydroxyl (-OH) functional group that serves as a reactive site for various organic transformations. This positions it as a potential building block in more complex molecular architectures. The long alkyl chain of this compound can impart lipophilic properties to its derivatives, a characteristic that is often sought after in the formulation of specialty chemicals.

While it is plausible that this compound could be used to synthesize specialty esters or ethers for applications such as specialized lubricants, plasticizers, or surfactants, no specific instances or detailed research findings are available in the public domain to substantiate this. The general use of fatty alcohols as precursors for such materials is well-established, but specific data for this compound is absent.

The potential for this compound to serve as a building block in the synthesis of pharmaceutical intermediates lies in the ability to transform its hydroxyl group and incorporate its eleven-carbon backbone into a larger, biologically active molecule. The introduction of a moderately long alkyl chain can influence the pharmacokinetic properties of a potential drug, such as its membrane permeability and metabolic stability.

However, a review of scientific and patent literature did not yield specific examples of pharmaceutical or biotechnology intermediates synthesized from this compound. There is no documented evidence of its use in the synthesis of active pharmaceutical ingredients (APIs) or in biocatalytic processes to produce valuable chiral intermediates. Research in drug discovery often involves a vast array of building blocks, but this compound does not appear to be a commonly utilized precursor based on available information.

Advanced Spectroscopic and Chromatographic Characterization of 5 Undecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the context of 5-undecanol, it provides critical information about its carbon framework and the stereochemical arrangement of its atoms.

Elucidation of Stereochemical Configuration

While this compound itself is chiral, leading to (R)- and (S)-enantiomers, the differentiation of these isomers often requires derivatization with a chiral agent. One study demonstrated the use of a chiral derivatizing agent, (1R, 2R)-2-(anthracene-2,3-dicarboximido)cyclohexane carboxylate, to distinguish between the enantiomers of secondary alcohols like this compound. nih.govtcichemicals.com The resulting diastereomeric esters exhibit distinct signals in their ¹H-NMR spectra, allowing for the determination of the absolute configuration of the alcohol. tcichemicals.com

In the ¹H-NMR spectrum of the ester formed from (S)-5-undecanol, the terminal methyl groups of the undecanol (B1663989) chain show different chemical shifts, appearing more shielded than in the parent alcohol. nih.govtcichemicals.comresearchgate.net This shielding effect is attributed to the anisotropy of the anthracene (B1667546) ring in the chiral reagent. nih.gov The preferred conformation of the ester places one of the alkyl chains of the secondary alcohol over the anthracene ring, causing the protons on that chain to experience an upfield shift. tcichemicals.com Specifically, the methyl signal at a lower ppm value (more shielded) can be assigned to the C5-terminal methyl group. nih.govtcichemicals.comresearchgate.net This assignment can be confirmed using advanced NMR techniques like Homonuclear Hartmann-Hahn (HOHAHA) spectroscopy. nih.govtcichemicals.comresearchgate.net

Structural Analysis of this compound and its Derivatives

Standard ¹H and ¹³C NMR spectroscopy are instrumental in confirming the fundamental structure of this compound and its derivatives.

¹H-NMR: The ¹H-NMR spectrum of a derivative of this compound, NBD-undecanol, shows characteristic signals that confirm the structure. cdnsciencepub.com For instance, the triplet at 0.88 ppm corresponds to the terminal methyl group (CH₃), while the broad singlet at 1.26 ppm is indicative of the internal methylene (B1212753) groups (CH₂) of the undecanol chain. cdnsciencepub.com The protons on the carbon bearing the oxygen (CH-O) would typically appear as a multiplet in the 3.5-4.0 ppm region.

¹³C-NMR: In the ¹³C-NMR spectrum of this compound, the carbon atoms are chemically non-equivalent due to their different distances from the hydroxyl group. ucsb.edu C1 and C11, both terminal methyl carbons, will have distinct chemical shifts because C1 is separated from the C-OH group by three methylene groups, while C11 is separated by five. ucsb.edu This differentiation provides clear evidence for the position of the hydroxyl group along the undecane (B72203) chain.

The synthesis of various derivatives of alcohols, such as those with nitrobenzoxadiazole (NBD) or ethoxylates, can be monitored and confirmed using NMR. cdnsciencepub.comgoogle.com For example, ¹H NMR analysis can indicate the percentage of conversion to a sulfate (B86663) derivative. google.com

Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation patterns of molecules, which aids in their identification and the assessment of their purity.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns for Undecanols

Electron Ionization Mass Spectrometry (EI-MS) is a common technique used to generate reproducible mass spectra. For alcohols, the molecular ion peak is often weak or absent due to the ease of fragmentation. libretexts.org Common fragmentation patterns for straight-chain alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule (M-18). libretexts.org

For undecanols, the fragmentation pattern will be characteristic of the isomer. While a specific EI-MS spectrum for this compound is not detailed in the provided search results, general principles for alcohols apply. The NIST WebBook provides a mass spectrum for 1-undecanol (B7770649), which shows characteristic peaks resulting from the fragmentation of a long-chain alcohol. nist.gov The fragmentation of this compound would be expected to produce significant fragments from cleavage on either side of the carbon bearing the hydroxyl group.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be crucial for distinguishing between isomers and confirming elemental composition. nih.gov While standard mass spectrometry might not easily differentiate between positional isomers of undecanol that have the same nominal mass, HRMS can sometimes provide clues based on subtle differences in fragmentation patterns under controlled conditions.

For complex mixtures, coupling HRMS with separation techniques like gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) is essential for the confident identification of isomers. nih.gov Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is another powerful technique for separating and identifying isomers in the gas phase based on their size, shape, and charge. frontiersin.org This technique has shown promise in resolving lipid isomers, a class of molecules that includes fatty alcohols. frontiersin.org

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from various matrices.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile compounds like undecanols.

Separation: Capillary GC columns with various stationary phases can be used to separate isomers of undecanol and other alcohols. frontiersin.orgresearchgate.net For example, a study using a novel monohydroxycucurbit cdnsciencepub.comuril-based stationary phase demonstrated the separation of 1-undecanol from other alcohols. frontiersin.orgresearchgate.net The retention time of an analyte in GC is dependent on its volatility and its interaction with the stationary phase. The NIST Chemistry WebBook lists Kovats retention indices for 1-undecanol on various non-polar columns, which are standardized retention time data. nist.gov

Quantification: When coupled with a Flame Ionization Detector (FID) or a mass spectrometer, GC can be used for the quantitative analysis of undecanols. nih.gov A study on the determination of thymol (B1683141) and carvacrol (B1668589) utilized 1-undecanol as an extraction solvent and GC-FID for quantification, demonstrating the utility of undecanol in analytical methods and the capability of GC for its analysis. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of less volatile or thermally labile compounds.

Separation: Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of alcohols and their derivatives. sielc.com While a specific method for this compound was not found, a method for the related compound undecan-5-one on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid has been described. sielc.com For MS compatibility, formic acid can be used instead of phosphoric acid. sielc.com

Quantification: HPLC coupled with detectors like UV-Vis or mass spectrometry can be used for the quantification of this compound, particularly after derivatization with a chromophore or an easily ionizable group. mdpi.com The limits of detection (LOD) and quantification (LOQ) for analytes are crucial parameters in quantitative methods and are determined as part of the method validation. mdpi.com

Data Tables:

Table 1: NMR Data for a Derivative of (S)-5-Undecanol

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H-NMR | Different chemical shifts for terminal methyl groups | Allows for stereochemical differentiation after derivatization. | nih.govtcichemicals.comresearchgate.net |

| ¹H-NMR | More shielded methyl signal assigned to C5-terminal | Indicates the preferred conformation of the diastereomeric ester. | nih.govtcichemicals.comresearchgate.net |

Table 2: Chromatographic Methods for Undecanol Analysis

| Technique | Column/Stationary Phase | Mobile/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| GC | Monohydroxycucurbit cdnsciencepub.comuril/PDMS | - | - | Separation of 1-undecanol | frontiersin.orgresearchgate.net |

| GC-FID | - | - | FID | Quantification using 1-undecanol as a solvent | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-butanediol |

| 1,5-pentanediol |

| 1-butanol |

| 1-decanol |

| 1-undecanol |

| 2,2,6,6-tetramethylpiperidin-1-oxyl |

| 2-methylbutanoic acid |

| 2-tridecanol |

| This compound |

| (S)-(-)-2-methyl-1-butanol |

| (S)-(+)-2-methylbutanal |

| acetonitrile |

| butanal |

| carvacrol |

| formic acid |

| NBD-undecanol |

| phosphoric acid |

| potassium bromide |

| sodium hypochlorite |

| thymol |

| undecan-5-one |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various mixtures. The retention time of this compound in a GC system provides a key identifier. For instance, in an analysis of essential oil components, this compound exhibited a retention time of 19.52 minutes on a DB-5 column. diabloanalytical.com The purity of this compound can be determined to be greater than 98.0% using GC analysis. thegoodscentscompany.com

When coupled with mass spectrometry (GC-MS), the identification of this compound is further confirmed by its mass spectrum. The National Institute of Standards and Technology (NIST) has documented mass spectral data for this compound, with a major library entry (NIST Number 231038) showing a top mass-to-charge ratio (m/z) peak at 69, a second-highest at 55, and a third-highest at 97. nih.gov This fragmentation pattern serves as a chemical fingerprint for this compound. GC-MS is also instrumental in identifying this compound in complex samples, such as in the analysis of volatile organic compounds in spirits and the chemical composition of essential oils. nih.govresearchgate.net

Table 1: GC-MS Data for this compound nih.gov

| Parameter | Value |

| NIST Number | 231038 |

| Library | Main library |

| Total Peaks | 74 |

| m/z Top Peak | 69 |

| m/z 2nd Highest | 55 |

| m/z 3rd Highest | 97 |

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Characterization

For highly complex mixtures where single-dimension GC may not provide sufficient resolution, two-dimensional gas chromatography (GCxGC) offers enhanced separation power. This technique employs two columns with different stationary phases, providing a much higher peak capacity. GCxGC coupled with time-of-flight mass spectrometry (TOF-MS) has been effectively used to characterize the volatile compounds in wine, where the improved separation allows for the identification and quantification of compounds that would otherwise co-elute. researchgate.net In the analysis of Ecuadorian spirits, GCxGC-MS was crucial for separating and identifying a wide range of volatile organic compounds, including higher alcohols like undecanols, which are important for the beverage's origin and quality. nih.gov The increased resolution of GCxGC is particularly beneficial for distinguishing isomers and compounds with similar volatilities within intricate matrices. nih.govfmach.it

Liquid Chromatography (LC) and Capillary Electrophoresis (CE) for Polar Derivatives

While GC is well-suited for volatile compounds like this compound, the analysis of its more polar derivatives often necessitates the use of liquid chromatography (LC) and capillary electrophoresis (CE). High-performance liquid chromatography (HPLC) is a powerful tool for separating non-volatile or thermally labile derivatives. For instance, after microextraction procedures using undecanol as a solvent, HPLC with UV detection is frequently used to determine the concentration of extracted analytes. nih.govajchem-a.com

Capillary electrophoresis (CE) provides an alternative and often complementary separation technique based on the differential migration of ions in an electric field. It is particularly useful for charged derivatives of this compound. In a study determining parabens, a borate (B1201080) buffer at pH 9.0 with methanol (B129727) was used in a CE system. researchgate.net Another application involved the analysis of phenolic pollutants using high-performance capillary electrophoresis (HPCE) after an ultrasound-assisted emulsification microextraction with solidification of a floating organic drop (UAEM-SFO) procedure. dphen1.com The optimization of CE parameters such as buffer concentration, separation voltage, and injection time is critical for achieving efficient separation. dphen1.comresearchgate.net

Microextraction Techniques Utilizing Undecanols as Solvents

Undecanols, including 1-undecanol and other isomers, are frequently employed as extraction solvents in various microextraction techniques due to their favorable properties, such as low water solubility and a melting point near room temperature. These methods are used to preconcentrate analytes from aqueous samples before analysis by chromatographic or spectroscopic techniques.

Homogeneous Liquid-Liquid Microextraction (HLLE) and Dispersive Liquid-Liquid Microextraction (DLLME) : In these techniques, an appropriate mixture of an extraction solvent like 1-undecanol and a disperser solvent (e.g., acetone (B3395972) or ethanol) is injected into the aqueous sample, forming a cloudy solution. ijcce.ac.irnih.gov This high surface area facilitates rapid mass transfer of the analyte into the organic phase.

Solidification of Floating Organic Drop (SFO) : This method is often combined with DLLME (DLLME-SFO). After extraction, the sample is cooled in an ice bath, causing the undecanol drop, which has a lower density than water, to solidify on the surface. ijcce.ac.irnih.gov The solidified solvent can then be easily collected for subsequent analysis. nih.govnih.govanalchemres.org This technique has been successfully applied to the determination of a wide range of analytes, including heavy metals, pesticides, and pharmaceuticals. nih.govajchem-a.comnih.govnih.gov

Table 2: Examples of Microextraction Techniques Using Undecanols

| Technique | Analyte | Extraction Solvent | Disperser Solvent | Detection Method | Reference |

| DLLME-SFO | Thallium(III) | 1-Undecanol | Acetone | FAAS | ijcce.ac.ir |

| DLLME-SFO | Thiamphenicol, Florfenicol | 1-Undecanol | Acetone | HPLC-UV | nih.gov |

| AA-DLLME-SFO | Clozapine | 1-Undecanol | - | HPLC-UV | ajchem-a.com |

| DLLME-SFO | Heavy Metals | 1-Undecanol | Acetone | ICP-OES | nih.gov |

| Countercurrent Salting-out HLLME & DLLME-SFO | Pesticides | 1-Undecanol | Acetonitrile | HPLC-UV | nih.gov |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Characterization

Fourier-transform infrared (FT-IR) spectroscopy is a vital tool for the qualitative analysis of this compound, providing information about its functional groups. The IR spectrum of this compound, like other alcohols, is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration of the hydroxyl group. nist.gov The C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region. researchgate.net

The NIST Chemistry WebBook provides reference IR spectra for this compound, which can be used for comparison and identification. nist.gov FT-IR has also been used to characterize derivatives of undecanol, such as α-phenyl chloroacetylated undecanol, where the appearance of a carbonyl (C=O) stretching band around 1745 cm⁻¹ confirms the esterification. researchgate.net This demonstrates the utility of FT-IR in monitoring chemical reactions involving this compound.

Biological Activities and Biochemical Pathways Involving Undecanols

Antimicrobial and Antifungal Efficacy Studies

Undecanol (B1663989) isomers have been the subject of studies investigating their ability to inhibit the growth of various microorganisms, including pathogenic bacteria and fungi. This activity is closely linked to their chemical structure, which allows them to interact with and disrupt microbial cell membranes.

The antimicrobial properties of undecanol isomers have been evaluated against both Gram-positive and Gram-negative bacteria. Studies on undecan-2-ol, an isomer of 5-undecanol, have shown bacteriostatic activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net However, these studies indicated it had no significant effect on the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, research on undecan-2-one, a related ketone, also demonstrated low antibacterial activity against both E. coli and B. subtilis. researchgate.netresearchgate.net

While specific data for this compound is limited in readily available literature, the general trend for medium-chain alcohols suggests that their effectiveness can be greater against Gram-positive bacteria. The outer membrane of Gram-negative bacteria like E. coli and Pseudomonas aeruginosa often provides an additional protective barrier, making them less susceptible to certain antimicrobial agents. scielo.brnih.gov For instance, surfactants produced by Bacillus subtilis have shown less activity against Gram-negative bacteria compared to Gram-positive strains. scielo.br The antimicrobial activity of different undecanol isomers can be varied, with enantiomers sometimes exhibiting different levels of efficacy. researchgate.net

Table 1: Antimicrobial Activity of Undecanol Isomers and Related Compounds

| Compound | Bacterial Strain | Observed Activity | Reference |

| Undecan-2-ol | Bacillus subtilis | Bacteriostatic activity | researchgate.net |

| Escherichia coli | No effect | researchgate.net | |

| Undecan-2-one | Bacillus subtilis | Low activity | researchgate.netresearchgate.net |

| Escherichia coli | Low activity | researchgate.netresearchgate.net |

The primary antifungal action of medium-chain alkanols like undecanol is attributed to their properties as nonionic surfactants. colab.wsresearchgate.net This characteristic allows them to disrupt the fungal plasma membrane. colab.wsresearchgate.net Studies focusing on 1-undecanol (B7770649) have shown it to be a potent fungicide against yeasts such as Saccharomyces cerevisiae and the food spoilage fungus Zygosaccharomyces bailii. colab.wsresearchgate.netresearchgate.net

The fungicidal mechanism involves several processes:

Membrane Disruption : Alkanols interfere with the lipid-protein interfaces of integral membrane proteins, leading to a loss of their native function. colab.wsresearchgate.net This nonspecific disruption can alter membrane fluidity. For example, octanol, a shorter-chain alcohol, was found to increase plasma membrane fluidity in S. cerevisiae. researchgate.netresearchgate.net

Inhibition of Plasma Membrane H+-ATPase : Alkanols have been shown to inhibit the plasma membrane H+-ATPase (Pma1). colab.wsresearchgate.netnih.gov This essential enzyme pumps protons out of the fungal cell, creating an electrochemical gradient necessary for nutrient uptake and maintaining intracellular pH. nih.govnih.gov By inhibiting this pump, undecanols disrupt these vital cellular processes. colab.wsresearchgate.net

The fungicidal activity of 1-undecanol against S. cerevisiae has been observed to be effective at various growth stages and is not significantly influenced by pH values. researchgate.net

The effectiveness of alkanols as antimicrobial agents is governed by a structure-activity relationship, where a balance between the hydrophilic (alcohol group) and hydrophobic (alkyl chain) portions of the molecule is critical. researchgate.netoecd.org

Chain Length : For primary aliphatic alcohols, undecanol (a C11 alcohol) has been identified as the most potent fungicide against Saccharomyces cerevisiae. researchgate.net Its activity is greater than that of both shorter and longer chain alcohols, indicating that the C11 chain length provides an optimal balance for disrupting fungal membranes. researchgate.netoecd.org

Isomer Position : The position of the hydroxyl group along the undecane (B72203) chain influences biological activity. Research on undecan-2-ol, a secondary alcohol, has demonstrated that its enantiomers (different spatial arrangements) can exhibit diverse antimicrobial activity, which may also differ from the racemic mixture (a mix of both enantiomers). researchgate.net This suggests that the specific three-dimensional structure of the isomer plays a role in its interaction with microbial targets. While detailed comparative studies including this compound are scarce, it is expected that its activity would also be defined by its unique structural properties compared to other isomers. nih.gov

Role in Chemical Communication and Pheromone Systems

Undecanol isomers are integral components of the chemical signaling repertoire of various insect species. They can function as sex pheromones, attractants, or modulators of an insect's response to other chemical cues.

Volatile compounds, including undecanol isomers, have been identified in the pheromone blends of several insect species.

Resseliella theobaldi (Raspberry Cane Midge) : Analysis of volatiles from female midges identified four female-specific compounds. Among them, (S)-2-undecanol was identified as a minor component of the sex pheromone blend, alongside the major component, (S)-2-acetoxy-5-undecanone. researchgate.net

Galleria mellonella (Greater Wax Moth) : The male-produced sex pheromone of the greater wax moth is a blend that attracts virgin females. researchgate.netmdpi.com Chemical analyses have identified 1-undecanol and undecanal (B90771) as key components of this pheromone blend. thepharmajournal.comresearchgate.netjeb.co.in

Grapholita molesta (Oriental Fruit Moth) : While not a core component of its primary sex pheromone, 1-undecanol has been identified as a host-plant volatile that influences the moth's behavior. researchgate.netmedchemexpress.comeje.cz

Fruit Flies : In the sugar beet root maggot, Tetanops myopaeformis, a species of fruit fly, undecanal was identified as a minor component of the volatile blend produced by males, which is believed to be a putative aggregation pheromone. nih.gov

Table 2: Identification of Undecanol Isomers in Insect Pheromone Blends

| Insect Species | Common Name | Isomer Identified | Role in Pheromone Blend | Reference |

| Resseliella theobaldi | Raspberry Cane Midge | (S)-2-Undecanol | Minor component of female sex pheromone | researchgate.net |

| Galleria mellonella | Greater Wax Moth | 1-Undecanol | Component of male-produced sex pheromone | thepharmajournal.comresearchgate.net |

| Grapholita molesta | Oriental Fruit Moth | 1-Undecanol | Host-plant volatile / Pheromone synergist | researchgate.netmedchemexpress.comtdx.cat |

| Tetanops myopaeformis | Sugar Beet Root Maggot | Undecanal* | Component of male-produced putative aggregation pheromone | nih.gov |

*Note: Undecanal is the aldehyde corresponding to 1-undecanol.

The presence of undecanol isomers in or alongside pheromone blends can significantly alter insect behavior, either enhancing (synergism) or reducing (inhibition) the attraction to a primary pheromone.

In the Oriental Fruit Moth (Grapholita molesta), the addition of 1-undecanol to synthetic sex pheromone traps was found to significantly increase the capture of male moths. researchgate.netmedchemexpress.commedchemexpress.com This synergistic effect demonstrates that 1-undecanol acts as an attractant enhancer, likely by mimicking a host-plant cue that signals a suitable environment to the male moths. researchgate.neteje.cz

In the Raspberry Cane Midge (Resseliella theobaldi), the role of the minor components, including (S)-2-undecanol, is less clear. Field trapping tests showed that the major pheromone component alone was highly attractive to males, and the addition of the minor components did not significantly affect the number of midges caught. researchgate.net This suggests that (S)-2-undecanol may not act as a strong synergist in this context, though it may play other roles in close-range communication or species recognition.

The interaction between pheromones and plant volatiles is complex; in some cases, plant compounds enhance the attractiveness of pheromones, while in others, they can have no effect or even be inhibitory. eje.czcambridge.org

Metabolic Pathways and Biotransformation

The microbial breakdown of long-chain aliphatic compounds is a key process in bioremediation. Research has shown that bacteria, particularly from the Pseudomonas genus, are capable of degrading methyl ketones into other useful compounds. A strain of Pseudomonas isolated from soil was found to degrade 2-tridecanone (B165437) into several products, with 1-undecanol being a major conversion product. nih.govasm.org

The proposed pathway involves a subterminal oxidation of 2-tridecanone, a mechanism not previously reported for long-chain methyl ketones. nih.govasm.org The process yields 1-undecanol and an acetate (B1210297) fragment. asm.org Subsequent studies confirmed this pathway in Pseudomonas aeruginosa and identified undecyl acetate as an intermediate, which is then hydrolyzed to form 1-undecanol. asm.org This discovery confirms that the primary attack on methyl ketones by these bacteria can occur via subterminal oxidation. asm.org This metabolic capability highlights the potential of using such microorganisms for the bioremediation of environments contaminated with long-chain aliphatic hydrocarbons. mdpi.com

Table 2: Microbial Biotransformation of 2-Tridecanone

| Microorganism | Substrate | Key Products | Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas sp. (soil isolate) | 2-Tridecanone | 1-Undecanol, Undecanoic Acid, 2-Tridecanol | Subterminal Oxidation | nih.gov, asm.org |

| Pseudomonas aeruginosa | 2-Tridecanone | Undecyl Acetate, 1-Undecanol | Subterminal Oxidation | asm.org |

Undecanols and their derivatives are found in the essential oils and extracts of various plants. Gas chromatography-mass spectrometry (GC-MS) analyses have identified these compounds in several species, indicating diverse biosynthetic pathways.

In the genus Bupleurum, known for its use in traditional medicine, chemical analysis of essential oils has revealed a rich diversity of compounds. mdpi.com A study on Bupleurum praealtum and Bupleurum affine identified 230 different constituents. mdpi.com While this compound was not explicitly named, the study did tentatively identify new natural compounds like 4-decyl acetate and 4-undecyl acetate in B. affine oil. mdpi.comresearchgate.net The presence of these related esters suggests complex biosynthetic routes and potential ecological adaptations within the genus. mdpi.com Another study on Bupleurum marginatum identified undecane as a main component of its essential oil. researchgate.net

Other plants have also been found to contain undecanols. A GC-MS analysis of an ethanolic extract of Tecoma stans flowers identified 2-Methyl-5-undecanol. ijrpp.com Similarly, 1-Undecanol was found in extracts of Pittosporum neelgherrense, a plant used in traditional medicine to treat snakebites. nih.gov

Bioactivity in Broader Biological Contexts

This compound has been identified as a bioactive component in traditional medicinal extracts, most notably in Triphala. Triphala is an Ayurvedic herbal formulation composed of the fruits of Phyllanthus emblica, Terminalia bellirica, and Terminalia chebula. innovareacademics.innih.gov It is renowned for a wide range of therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. innovareacademics.inresearchgate.net

Table 3: Identification of Undecanols in Traditional Medicinal Extracts

| Medicinal Extract | Plant Source(s) | Undecanol Isomer Detected | Suggested Bioactivity | Reference |

|---|---|---|---|---|

| Triphala | P. emblica, T. bellirica, T. chebula | This compound | Antimicrobial, Antifungal | innovareacademics.in, researchgate.net, innovareacademics.in |

| Terminalia chebula Fruit | Terminalia chebula | 1-Undecanol | General Bioactivity | nih.gov |

| Pittosporum neelgherrense | Pittosporum neelgherrense | 1-Undecanol | Anti-venom (in-vitro) | nih.gov |

Environmental Interactions and Ecotoxicological Assessment of 5 Undecanol

Environmental Fate and Persistence

The environmental fate of a chemical substance describes its transport and transformation in the environment. For 5-undecanol, this involves understanding how it behaves and persists in different environmental compartments like water, soil, and air.

Biodegradation is a key process in the removal of this compound from the environment. Studies on similar linear and branched alcohols indicate that they are readily biodegradable. For instance, a study using an OECD Test Guideline 301F showed that undecanol (B1663989) is readily biodegradable, achieving over 60% degradation in 28 days. sasoltechdata.com In another study involving sewage, 1-undecanol (B7770649) showed a theoretical Biochemical Oxygen Demand (BOD) of 27.6% after 5 days. atamanchemicals.com

In activated sludge, 1-undecanol demonstrated a first-order biodegradation rate constant of 6.1 x 10⁻³/hour, which corresponds to a half-life of approximately 4.7 days. atamanchemicals.com However, the conditions of the biodegradability tests can significantly influence the results. For example, the OECD 301C test, which uses a specific type of activated sludge, is considered more conservative than other ready biodegradability tests. nih.govnih.gov The source and activity of the microbial inoculum play a crucial role in the degradation rate. nih.govoecd.org

Sewage and Sludge: In sewage at 21°C, 1-undecanol reached 27.6% of its theoretical BOD in 5 days. atamanchemicals.com Activated sludge studies have shown a zero-order biodegradation rate of 0.125 ppm/hour. atamanchemicals.com

Soil: While specific studies on this compound in soil are limited, its properties suggest it is expected to biodegrade rapidly, based on findings from sewage and sludge studies. spectrumchemical.com

Table 1: Biodegradation Data for Undecanol Isomers

| Test Type | Inoculum | Duration | Result | Reference |

|---|---|---|---|---|

| OECD Test Guideline 301F | Not specified | 28 days | > 60% (Readily biodegradable) | sasoltechdata.com |

| Biochemical Oxygen Demand (BOD) | Sewage | 5 days | 27.6% of theoretical BOD | atamanchemicals.com |

| Biodegradation Rate | Activated Sludge | Not specified | Half-life of 4.7 days | atamanchemicals.com |

The mobility of this compound in soil is a critical factor in assessing its potential to contaminate groundwater. nvca.on.camdpi.com This mobility is largely determined by the soil adsorption coefficient (Koc), which measures how the chemical partitions between soil organic carbon and water. chemsafetypro.com

A high Koc value indicates that the substance will be strongly adsorbed to soil particles and have low mobility, reducing the likelihood of it leaching into groundwater. chemsafetypro.com For 1-undecanol, an estimated Koc value of 8800 suggests it will have no mobility in soil. spectrumchemical.com Another reliable study determined a log Koc of 4.53 for undecanol, which corresponds to a Koc of 33,983, also indicating very strong adsorption to soil and sediment. europa.eu Other sources provide varying Koc values, ranging from 231.7 to as high as 11,246. windows.netthegoodscentscompany.com

Due to its low water solubility and high adsorption potential, this compound is considered unlikely to be mobile in the environment. fishersci.com While its liquid form can penetrate soil, its strong tendency to adsorb to soil organic matter is expected to significantly slow down its movement, thereby attenuating the risk of groundwater contamination. atamanchemicals.comnih.gov However, the potential for contamination can be influenced by soil type, with coarse-textured soils like sand allowing for faster percolation compared to fine-textured clays. nvca.on.ca

Table 2: Soil Adsorption Coefficient (Koc) for Undecanol

| Parameter | Value | Log Koc | Mobility Potential | Reference |

|---|---|---|---|---|

| Koc (estimated) | 8800 | 3.94 | No mobility | spectrumchemical.com |

| Koc (experimental) | 33983 | 4.53 | Immobile | europa.eu |

| Koc (QSAR) | 4246 - 11246 | 3.63 - 4.05 | Low to immobile | windows.net |

| Koc (MCI method) | 231.7 | 2.37 | Low mobility | thegoodscentscompany.com |

Ecotoxicity to Aquatic Organisms and Ecosystems

This compound is classified as toxic to aquatic life, with some evidence suggesting it may cause long-lasting adverse effects in the aquatic environment. sasoltechdata.comfishersci.comcpachem.com The toxicity generally increases with the carbon chain length for linear alcohols. europa.eu

Fish: Acute toxicity tests on fish have yielded varying results. The 96-hour LC50 (the concentration lethal to 50% of the test population) for the fathead minnow (Pimephales promelas) has been reported as 1.04 mg/L. spectrumchemical.comcdhfinechemical.com Other studies on fish have reported LC50 values ranging from 1 to 10 mg/L. vikingprodukter.seprocheminc.com

Aquatic Invertebrates: For the water flea (Daphnia magna), a 48-hour EC50 (the concentration causing an effect in 50% of the population) has been estimated at 1.8 mg/L. europa.eu A chronic toxicity study based on QSAR (Quantitative Structure-Activity Relationship) modeling determined a 21-day NOEC (No Observed Effect Concentration) for reproduction in Daphnia magna to be between 0.044 and 0.17 mg/L. sasoltechdata.com The 96-hour LC50 for the invertebrate Nitocra spinipes was found to be 0.8 mg/L. sasoltechdata.comeuropa.eu

Algae: The 72-hour EC50 for algae, based on calculations, is reported to be between 0.1 and 1 mg/L. sasoltechdata.com For the green algae Selenastrum subspicatus, a 72-hour EbC50 (biomass) of 2.2 mg/L and ErC50 (growth rate) of 7.4 mg/L have been reported for a similar C12-18 alcohol mixture. europa.eu

Table 3: Aquatic Ecotoxicity Data for Undecanol and Related Alcohols

| Organism | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | LC50 | 96 hours | 1.04 | spectrumchemical.comcdhfinechemical.com |

| Fish (general) | LC50 | 96 hours | 1 - 10 | vikingprodukter.se |

| Water Flea (Daphnia magna) | EC50 | 48 hours | 1.8 (estimated) | europa.eu |

| Water Flea (Daphnia magna) | NOEC (reproduction) | 21 days | >0.044 - 0.17 (QSAR) | sasoltechdata.com |

| Nitocra spinipes (invertebrate) | LC50 | 96 hours | 0.8 | europa.eu |

| Algae (general) | EC50 | 72 hours | >0.1 - 1 (calculated) | sasoltechdata.com |

Regulatory and Environmental Risk Assessment Frameworks

The environmental risk assessment for chemical substances like this compound is guided by institutional frameworks that integrate hazard identification, exposure assessment, and risk characterization. numberanalytics.com Under regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, chemical manufacturers and importers are required to provide data on environmental fate and ecotoxicity. europa.eu